
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene
Vue d'ensemble
Description
2-Bromo-5-(difluoromethoxy)-1,3-difluoro-benzene, or 2-Br-5-(DFMO)-1,3-DFB, is a fluorinated organobromine compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds and is used in a variety of fields, including medicinal chemistry, bioorganic chemistry, and materials science. This compound has been studied extensively in recent years due to its unique properties, which make it a valuable tool for scientists.
Applications De Recherche Scientifique
2-Br-5-(DFMO)-1,3-DFB has a number of applications in scientific research. It is used in the synthesis of a variety of organic compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. It is also used in the synthesis of fluorinated materials, which are used in various fields, including electronics, catalysis, and energy storage. Additionally, this compound is used in the synthesis of biologically active compounds, such as peptides and oligonucleotides.
Mécanisme D'action
The mechanism of action of 2-Br-5-(DFMO)-1,3-DFB is complex and not fully understood. It is believed to involve the formation of a bromonium ion, which is then attacked by a nucleophile. This can lead to the formation of a variety of products, depending on the reaction conditions and the nature of the nucleophile. The formation of a bromonium ion can also lead to the formation of a variety of side-products, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-5-(DFMO)-1,3-DFB are not well understood. It has been shown to have some inhibitory effects on enzymes involved in the metabolism of drugs, and it has also been shown to have some effects on the expression of certain genes. However, the exact mechanism by which it exerts these effects is not known.
Avantages Et Limitations Des Expériences En Laboratoire
2-Br-5-(DFMO)-1,3-DFB has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, making it suitable for use in a variety of reaction conditions. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, it is also highly reactive, making it difficult to control the reaction conditions and the products that are formed.
Orientations Futures
The potential applications of 2-Br-5-(DFMO)-1,3-DFB are vast and varied, and there are many possible future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Finally, further research into the mechanism of action of this compound could lead to the development of new catalysts or reaction conditions for the synthesis of organic compounds.
Propriétés
IUPAC Name |
2-bromo-5-(difluoromethoxy)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHUXGBUZPYSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





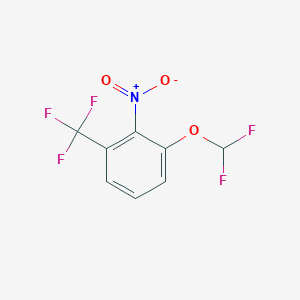



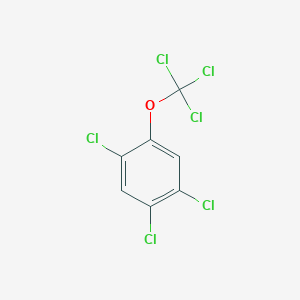
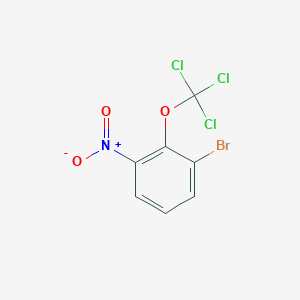
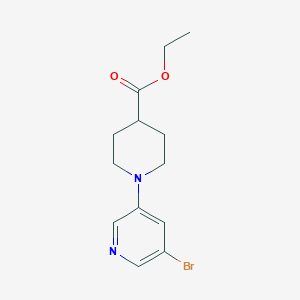
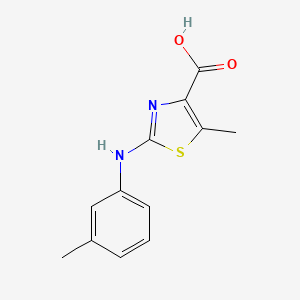
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)
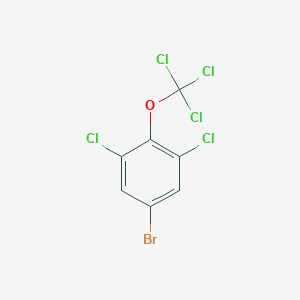

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)